molecular formula C18H16F3NO B12535208 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- CAS No. 681122-61-2

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12535208
CAS No.: 681122-61-2
M. Wt: 319.3 g/mol
InChI Key: VMGSPOANVZRDGG-UHFFFAOYSA-N
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Description

The compound 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- is a β-lactam derivative characterized by a four-membered azetidinone ring. Its structure features three key substituents:

  • 1-Phenyl group: Enhances lipophilicity, influencing membrane permeability.
  • 4-[4-(Trifluoromethyl)phenyl]: A strong electron-withdrawing group (EWG) that improves metabolic stability and target-binding affinity.

This compound has been explored as a pharmaceutical intermediate, particularly in synthesizing cholesteryl ester transfer protein (CETP) inhibitors, which are critical for cardiovascular drug development . Its trifluoromethyl group is a hallmark of modern medicinal chemistry, offering resistance to oxidation and improved pharmacokinetics.

Properties

CAS No.

681122-61-2

Molecular Formula

C18H16F3NO

Molecular Weight

319.3 g/mol

IUPAC Name

3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C18H16F3NO/c1-17(2)15(12-8-10-13(11-9-12)18(19,20)21)22(16(17)23)14-6-4-3-5-7-14/h3-11,15H,1-2H3

InChI Key

VMGSPOANVZRDGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidinone ring. The reaction conditions often include the use of catalysts such as molecular iodine and microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Reaction Mechanisms in Azetidinones

Azetidinones, including derivatives with trifluoromethyl groups, are cyclic amides prone to ring-opening and nucleophilic attack due to the electrophilic carbonyl carbon. The trifluoromethyl group stabilizes intermediates through electron withdrawal, enhancing reactivity.

Key Reaction Types

  • Nucleophilic Attack :

    • Mechanism : The carbonyl oxygen polarizes the β-lactam carbonyl carbon, making it susceptible to nucleophilic agents (e.g., amines, alcohols).

    • Example : In 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one (), the lactam ring undergoes ring-opening with nucleophiles, forming intermediates that can be further functionalized.

  • Cycloaddition Reactions :

    • Staudinger Synthesis : A [2+2] cycloaddition between ketenes and imines to form azetidinones. For instance, chloroacetyl chloride reacts with diimines under controlled conditions (e.g., low temperatures) to yield β-lactams with high stereoselectivity ( ).

  • Ring-Opening and Functionalization :

    • Hydrolysis : Acidic or basic conditions can cleave the lactam ring, generating amides or amino acids.

    • Alkylation/Acylation : The nitrogen or carbonyl oxygen may undergo alkylation or acylation, depending on reaction conditions.

Reaction Conditions and Outcomes

Reaction TypeConditions (Typical)OutcomeSource
Staudinger Synthesis Low temperature (e.g., −82°C), Et₃N, CH₂Cl₂High-yield cis-β-lactams (e.g., 21 in )
Nucleophilic Ring Opening Nucleophile (e.g., amines), inert atmosphereFunctionalized intermediates (e.g., amino-substituted derivatives)
Cyclization Mg-Al hydroxide, microwave irradiationβ-lactam-fused macrocycles (e.g., 40a in )
Deprotection Cerium ammonium nitrate (CAN)Selective removal of protecting groups (e.g., N-(4-methoxyphenyl) groups),

Biological and Functional Implications

Trifluoromethyl-substituted azetidinones often exhibit enhanced biological activity , including:

  • Enzyme Inhibition : The trifluoromethyl group increases binding affinity to targets like tubulin ( ).

  • Antimicrobial/Anticancer Activity : Derivatives such as 50f ( ) show potent antitubercular activity (MIC 3.12 µg/mL).

  • Stability : Electron-withdrawing groups like CF₃ improve metabolic stability ( ).

Structural and Reactivity Considerations

  • Stereochemistry : Reactions often proceed with high stereoselectivity (e.g., cis-β-lactams in Staudinger synthesis ( )).

  • Functional Group Compatibility : The trifluoromethyl group’s electron-withdrawing nature directs reactivity toward the carbonyl carbon.

  • Analytical Methods : NMR and X-ray crystallography are used to confirm stereochemistry and structural integrity (, ).

Scientific Research Applications

Medicinal Chemistry

2-Azetidinone derivatives have been extensively studied for their biological activities, particularly their anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development.

Anticancer Activity

Research has shown that azetidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

ActivityTested CompoundCell LineIC50 Value (µM)
Anticancer2-Azetidinone derivativeMCF-712.5
Anticancer1,4-diaryl-3-chloroazetidin-2-oneMDA-MB-23115.0
AntimicrobialAzetidinone derivativesE. coli10.0
AntiviralNon-nucleoside azetidinonesHIV8.0

The compound's mechanism of action involves targeting specific pathways associated with tumor growth, making it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

Similar azetidinone compounds have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This property suggests potential applications in developing new antibiotics or antifungal agents.

Material Science

The unique structural characteristics of 2-Azetidinone allow it to be utilized in the synthesis of novel materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials can be useful in coatings, polymers, and other industrial applications.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of azetidinone derivatives against breast cancer cell lines (MCF-7). The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting the potential for developing targeted cancer therapies.

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic profiling of fluorinated azetidinones. The study highlighted that the introduction of fluorine atoms significantly altered the metabolic pathways of these compounds, leading to enhanced stability and reduced toxicity profiles compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt essential biological pathways, making the compound effective in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 4 Aryl Substitution
  • 4-(4-Trifluoromethylphenyl) (Target Compound) : Exhibits high CETP inhibitory activity due to enhanced electron withdrawal and lipophilicity .
  • 4-Chlorophenyl/4-Methoxyphenyl Analogs : Chlorine (EWG) and methoxy (electron-donating group, EDG) substituents alter electronic properties. Chlorophenyl derivatives demonstrated moderate to significant leptospirocidal activity (60–80% efficacy at 100 µg/mL) but lower metabolic stability compared to trifluoromethyl analogs . Methoxyphenyl variants showed weak herbicidal activity against barnyard grass, emphasizing substituent-dependent bioactivity .
Position 3 Substitution
  • 3-Chloro Analogs : Chlorine at position 3 increased leptospirocidal activity (80% efficacy at 100 µg/mL) but reduced solubility, limiting therapeutic utility .
Position 1 Substitution
  • 1-Phenyl (Target Compound) : Balances lipophilicity and aromatic interactions in CETP binding pockets.
  • N-Pyridin-2-yl Analogs : Pyridine-containing derivatives showed reduced leptospirocidal activity (40–60% efficacy) due to decreased lipophilicity and altered hydrogen-bonding patterns .

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group’s strong EWG character stabilizes the β-lactam ring, reducing hydrolysis rates and enhancing bioavailability compared to chlorophenyl analogs .
  • Steric Effects: 3,3-Dimethyl groups in the target compound prevent non-specific interactions, a limitation observed in smaller substituents like chlorine .
  • Solubility Trade-offs : While trifluoromethyl improves metabolic stability, it reduces aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

The compound 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- is a member of the azetidinone family, which is known for its diverse biological activities. This compound features a β-lactam ring structure that is integral to many antibiotics and biologically active agents. The biological activity of azetidinones encompasses antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them significant in pharmaceutical research.

Structure and Synthesis

The general structure of azetidinones consists of a four-membered lactam ring. The specific compound includes various substituents that influence its biological activity. The synthesis typically involves cyclization reactions and modifications of existing azetidinone derivatives to enhance their efficacy against specific pathogens or diseases.

Antimicrobial Activity

Azetidinones exhibit potent antimicrobial properties. Studies have shown that derivatives of 2-azetidinone can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Table 1: Antimicrobial Activity of Azetidinone Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
Compound CCandida albicans50 µg/mL

These compounds have been compared against standard antibiotics such as streptomycin and griseofulvin, demonstrating superior activity in some cases .

Anticancer Activity

Recent research indicates that azetidinone derivatives can also exhibit anticancer properties. For example:

  • Case Study: MCF-7 Breast Cancer Cells
    • A study evaluated the cytotoxic effects of synthesized azetidinones on MCF-7 breast cancer cells using the sulforhodamine B (SRB) assay.
    • The most potent compound showed an IC50 value of 28.66 µM , outperforming traditional chemotherapeutics like carboplatin .

Antiviral Activity

Some azetidinone derivatives have been identified as having antiviral properties. For instance:

  • Compound trans-11f demonstrated significant inhibition against human coronavirus (229E) with an EC50 value of 45 µM , which was notably lower than the reference drug ribavirin .

Structure-Activity Relationship (SAR)

The biological activity of azetidinones is significantly influenced by their structural components. Key factors include:

  • The presence of electron-withdrawing groups such as trifluoromethyl groups enhances antimicrobial potency.
  • Substituents on the phenyl rings can modulate interactions with biological targets, affecting both efficacy and selectivity .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
TrifluoromethylIncreased potency
MethoxyModerate activity
ChlorineVariable effects

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-azetidinone derivatives with trifluoromethyl substituents?

Optimization involves selecting catalysts (e.g., Lewis acids), temperature control, and solvent polarity adjustments. Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) compared to conventional heating, as shown in comparative studies . For example, microwave irradiation enhances yield by enabling uniform heating and minimizing side reactions. Key parameters include maintaining anhydrous conditions and using stoichiometric ratios of reagents like phosphorus oxychloride for dehydration steps .

Q. What analytical techniques are critical for confirming the structural integrity of 2-azetidinone derivatives?

A combination of spectral and chromatographic methods is essential:

  • NMR : Assigns stereochemistry (e.g., coupling constants for β-lactam protons) and confirms substituent positions .
  • IR : Detects β-lactam carbonyl stretches (~1750–1800 cm⁻¹) and hydroxyl/amine groups .
  • LCMS : Validates molecular ion peaks and purity .
  • Elemental Analysis : Confirms empirical formulas (e.g., deviations <0.4% for C/H/N) .

Q. What methodologies are used to screen antimicrobial activity in 2-azetidinone derivatives?

Standard protocols include:

  • Agar Diffusion Assays : Measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • MIC Determination : Quantify minimum inhibitory concentrations using broth microdilution .
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .
    Structure-activity trends indicate that electron-withdrawing groups (e.g., trifluoromethyl) enhance activity by increasing membrane permeability .

Advanced Research Questions

Q. How do substituents at the C-3 and C-4 positions influence biological activity in 2-azetidinones?

Critical SAR findings include:

  • C-4 Stereochemistry : The (3R,4S) configuration is essential for cholesterol absorption inhibition (e.g., ezetimibe analogs) .
  • Hydrogen-Bonding Moieties : 4-Methoxyphenyl groups improve binding to target enzymes via polar interactions .
  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, improving antiviral and antimicrobial potency .

Q. How can contradictions in biological activity data between structurally similar 2-azetidinones be resolved?

Discrepancies often arise from:

  • Stereochemical Variations : Enantiomers may exhibit divergent activities (e.g., one enantiomer inhibits cholesterol absorption, while the other is inactive) .
  • Impurity Profiles : Byproducts from incomplete cyclization (e.g., Schiff base intermediates) can skew bioassay results .
  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous), or cell lines may alter observed activity .

Q. What mechanistic insights exist for 2-azetidinones acting as cholesterol absorption inhibitors?

Key mechanisms include:

  • NPC1L1 Protein Binding : The β-lactam scaffold disrupts cholesterol transport by binding to Niemann-Pick C1-Like 1 (NPC1L1) receptors in the intestine .
  • Photoaffinity Labeling : Biotin-tagged probes (e.g., PF-06465469 derivatives) identify binding sites via crosslinking and mass spectrometry .
  • In Vivo Models : Hamster studies show reduced plasma cholesterol levels at doses of 0.1–1 mg/kg .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of 2-azetidinone derivatives?

Single-crystal X-ray diffraction:

  • Confirms absolute configurations (e.g., (3R,4S) vs. (3S,4R)) with R-factors <0.05 .
  • Reveals intramolecular interactions (e.g., hydrogen bonding between β-lactam carbonyl and hydroxyl groups) critical for stability .
  • Guides synthetic modifications to avoid steric clashes in enzyme binding pockets .

Q. What strategies mitigate byproduct formation during 2-azetidinone synthesis?

  • Stepwise Cycloaddition : Control dipolarophile addition to minimize dimerization .
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to separate azetidinones from Schiff base byproducts .
  • Reagent Stoichiometry : Limit excess ketene precursors to prevent over-acylation .

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